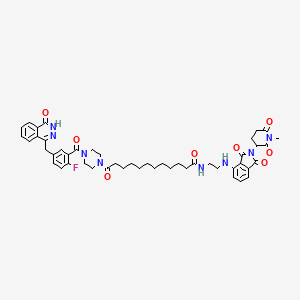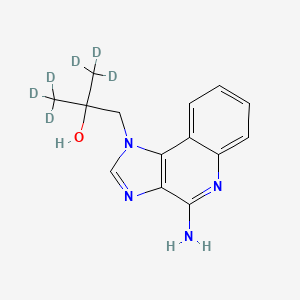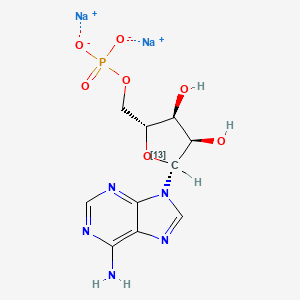
Adenosine 5'-monophosphate-13C (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-monophosphate-13C (disodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of adenosine monophosphate, where the carbon atoms are replaced with the isotope carbon-13. This labeling allows for precise tracking and analysis in various biochemical and physiological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-13C (disodium) involves the incorporation of carbon-13 into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-13C (disodium) often involves large-scale chemical synthesis. This process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production process may also involve the use of specialized equipment and reagents to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-monophosphate-13C (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 5’-monophosphate-13C (disodium) may yield adenosine diphosphate or adenosine triphosphate, while reduction may yield deoxyadenosine monophosphate .
Aplicaciones Científicas De Investigación
Adenosine 5’-monophosphate-13C (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Used to investigate metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
Adenosine 5’-monophosphate-13C (disodium) exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids and other biomolecules, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include adenosine receptors, AMP-activated protein kinase, and various nucleotide-binding proteins .
Comparación Con Compuestos Similares
Adenosine 5’-monophosphate-13C (disodium) is unique due to its isotopic labeling, which allows for precise tracking in research applications. Similar compounds include:
Adenosine monophosphate: The non-labeled version used in various biochemical studies.
Adenosine diphosphate: A related nucleotide involved in energy transfer.
Adenosine triphosphate: Another related nucleotide that serves as a primary energy carrier in cells
Propiedades
Fórmula molecular |
C10H12N5Na2O7P |
|---|---|
Peso molecular |
392.18 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i10+1;; |
Clave InChI |
QGXLVXZRPRRCRP-UYDZICGCSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



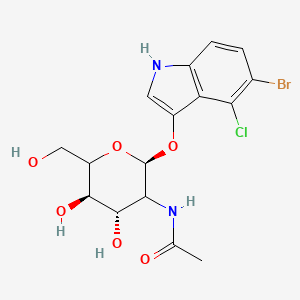
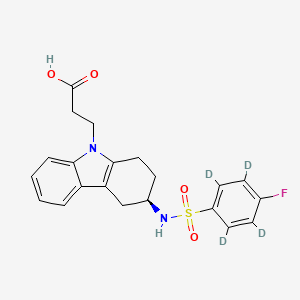





![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

